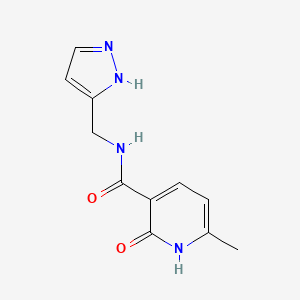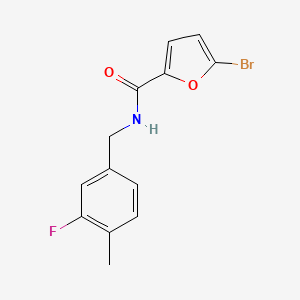
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position, which is further substituted with a 3-fluoro-4-methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: The brominated furan is then subjected to carboxylation to introduce the carboxamide group at the 2-position. This can be achieved using a carboxylating agent like carbon dioxide in the presence of a base.
Substitution: The final step involves the substitution of the carboxamide group with the 3-fluoro-4-methylbenzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic electronic materials and sensors.
Biological Studies: It is used in studies to understand the interaction of furan derivatives with biological macromolecules such as proteins and nucleic acids
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid derivatives: These compounds share the bromine substitution and carboxamide group but differ in the core structure.
Furan-2-carboxamide derivatives: These compounds have similar functional groups but may vary in the substitution pattern on the furan ring.
Uniqueness
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide is unique due to the specific combination of the furan ring, bromine atom, and the 3-fluoro-4-methylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H11BrFNO2 |
|---|---|
Molecular Weight |
312.13 g/mol |
IUPAC Name |
5-bromo-N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11BrFNO2/c1-8-2-3-9(6-10(8)15)7-16-13(17)11-4-5-12(14)18-11/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
FDSSTXWPGZXGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=CC=C(O2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


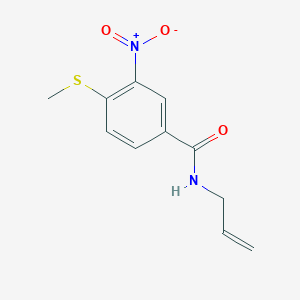
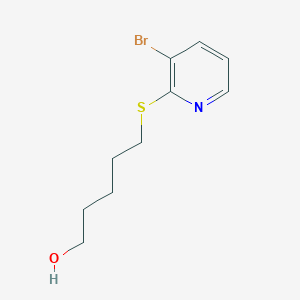
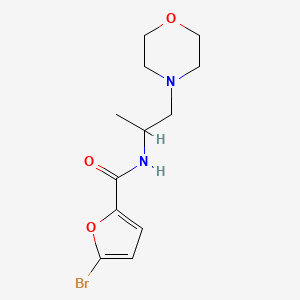
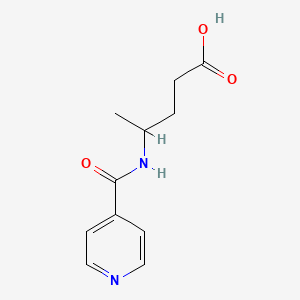
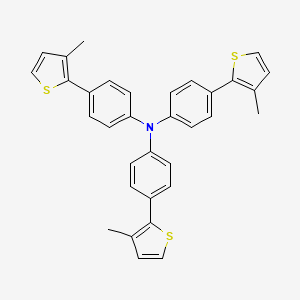
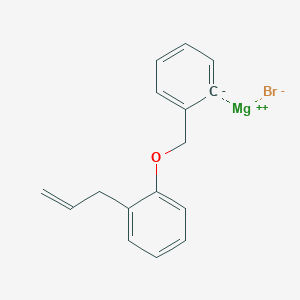
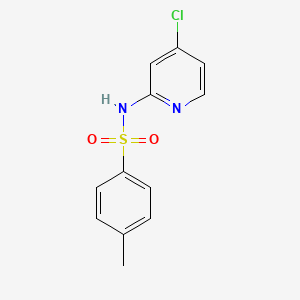
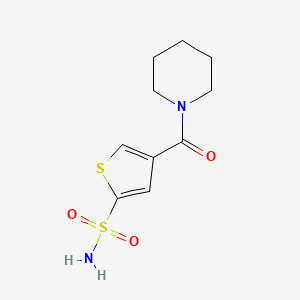
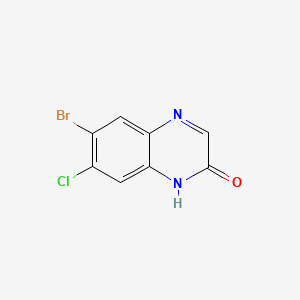
![7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14901133.png)
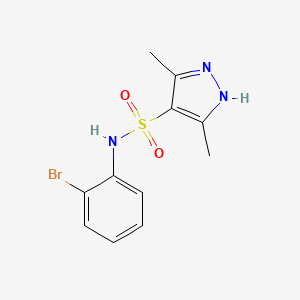
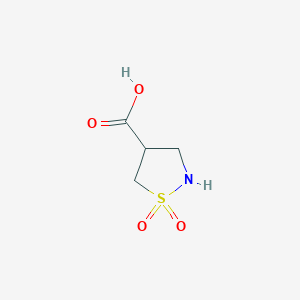
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
